2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE
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Overview
Description
2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methoxyphenyl group, and a tetrahydrocyclohepta[b]pyridinyl cyanide moiety.
Preparation Methods
The synthesis of 2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the reaction of 4-fluorophenol with methoxybenzyl chloride to form the intermediate 4-[(4-fluorophenoxy)methyl]-3-methoxybenzyl chloride. This intermediate is then reacted with 2-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile under specific conditions to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biology: In biological research, the compound can be used to study its effects on various biological pathways and molecular targets. It may also be used as a tool compound in biochemical assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE can be compared with other similar compounds, such as:
- 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
- 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
- 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a fluorophenoxy group, a methoxyphenyl group, and a tetrahydrocyclohepta[b]pyridinyl cyanide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-4-[4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2/c1-30-23-13-16(7-8-17(23)15-31-19-11-9-18(26)10-12-19)24-20-5-3-2-4-6-22(20)29-25(28)21(24)14-27/h7-13H,2-6,15H2,1H3,(H2,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIXUWATBMTFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=NC3=C2CCCCC3)N)C#N)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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